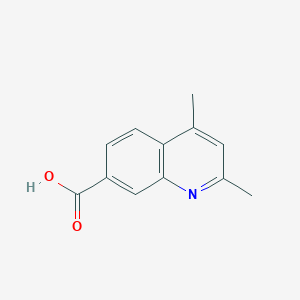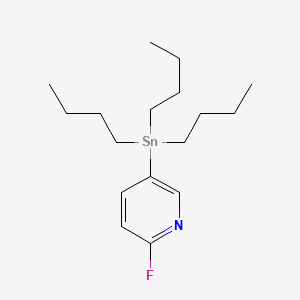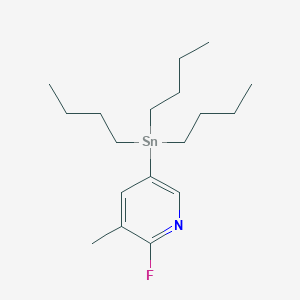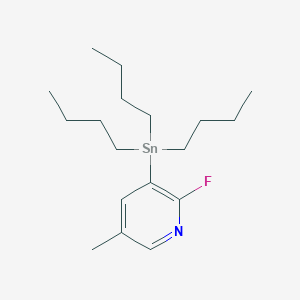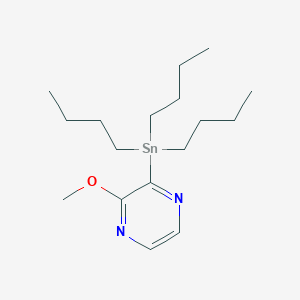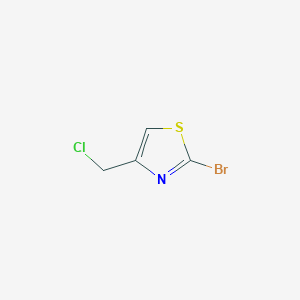![molecular formula C14H15N3 B1317897 6-[3,4-二氢-2(1H)-异喹啉基]-3-吡啶胺 CAS No. 553679-55-3](/img/structure/B1317897.png)
6-[3,4-二氢-2(1H)-异喹啉基]-3-吡啶胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” is a complex organic molecule that likely contains an isoquinoline group and a pyridinamine group . Isoquinolines are a type of heterocyclic aromatic organic compound, similar to quinolines . Pyridinamines, on the other hand, are derivatives of pyridine, a basic heterocyclic organic compound .
Synthesis Analysis
While specific synthesis methods for “6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine” are not available, similar compounds are often synthesized through cyclization reactions . For example, 3,4-dihydro-2(1H)-quinazolines have been developed through cyclization reactions of 2-aminobenzylamines with α-oxoketene dithioacetals .
科学研究应用
Pharmaceutical Research: Anticancer Applications
This compound has shown promise in pharmaceutical research, particularly in the development of anticancer therapies. It acts as an androgen receptor antagonist, effectively suppressing the growth of both androgen-dependent and androgen-independent prostate cancer cell lines . This suggests its potential use in targeted cancer treatments, especially for hormone-driven cancers.
Neurological Disorders: Receptor Interaction
In neurological research, compounds with the 3,4-dihydro-2(1H)-quinolinone moiety, which is present in 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine, have been found to interact with various receptors in the central nervous system. This includes blocking β-adrenergic receptors and interacting with serotonin and dopamine receptors, which could be beneficial in treating conditions like depression, schizophrenia, and Parkinson’s disease .
Cardiovascular Agents: Phosphodiesterase Inhibition
The same moiety has also been associated with phosphodiesterase inhibition . Phosphodiesterase inhibitors have a range of cardiovascular applications, including the treatment of heart failure and pulmonary hypertension. They work by increasing cyclic AMP levels, leading to vasodilation and improved heart muscle contractility.
Antimicrobial Research: Antibacterial Effects
Research has indicated that derivatives of this compound can be synthesized to create potent antibacterial agents. These could be particularly useful in the fight against drug-resistant bacterial strains, offering a new avenue for antibiotic development .
Anti-inflammatory Applications
The anti-inflammatory properties of compounds containing the 3,4-dihydro-2(1H)-quinolinone structure make them candidates for the development of new anti-inflammatory drugs. This could have implications for the treatment of chronic inflammatory diseases such as rheumatoid arthritis .
Metabolic Disorders: Diabetes and Obesity
Compounds with the 3,4-dihydro-2(1H)-quinolinone structure have been implicated in the modulation of metabolic pathways. This opens up potential research applications in the treatment of metabolic disorders like diabetes and obesity, where regulation of metabolic pathways is crucial .
Respiratory Diseases: Pulmonary Fibrosis
In the field of respiratory diseases, there is evidence that similar compounds inhibit pathways that promote fibroblast proliferation, migration, and transformation, which is the basis for their usage in idiopathic pulmonary fibrosis (IPF) . This suggests that 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine could be explored as a therapeutic agent in lung fibrosis.
Chemical Synthesis: Catalysis
Lastly, in chemical synthesis, this compound could be used as a catalyst in multicomponent reactions, such as the Biginelli reaction, to create a variety of biologically active molecules. This application could streamline the synthesis of complex organic compounds with medicinal properties .
作用机制
Target of Action
The primary target of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is the androgen receptor (AR) . The androgen receptor is a type of nuclear receptor that is activated by binding any of the androgenic hormones, including testosterone and dihydrotestosterone. The AR is most important in the biology of diseases like prostate cancer .
Mode of Action
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine acts as an androgen receptor antagonist . It binds to the androgen receptor and inhibits its action, which can lead to a decrease in the effects of androgens . This compound is an anti-androgen that effectively suppresses the growth of both androgen-dependent and androgen-independent prostate cancer cell lines that express AR .
Pharmacokinetics
It is soluble in dmso , which suggests that it may have good bioavailability.
Result of Action
The primary result of the action of 6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine is the suppression of growth in both androgen-dependent and androgen-independent prostate cancer cell lines that express AR . This suggests that it could potentially be used in the treatment of prostate cancer.
属性
IUPAC Name |
6-(3,4-dihydro-1H-isoquinolin-2-yl)pyridin-3-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N3/c15-13-5-6-14(16-9-13)17-8-7-11-3-1-2-4-12(11)10-17/h1-6,9H,7-8,10,15H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTNDMNJNGWSWHX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)C3=NC=C(C=C3)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[3,4-Dihydro-2(1H)-isoquinolinyl]-3-pyridinamine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


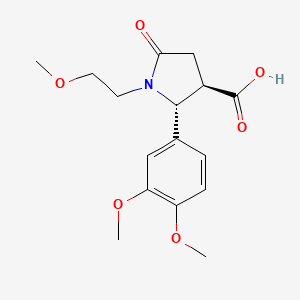
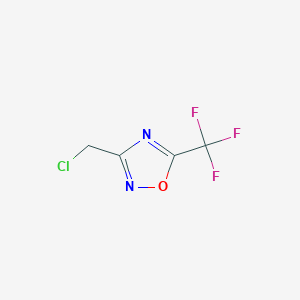

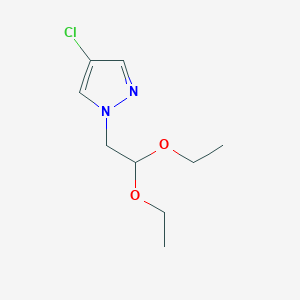
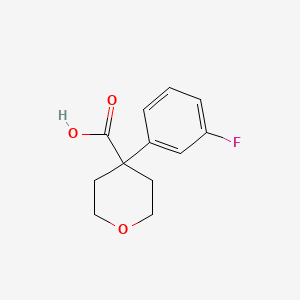
![Ethyl 6-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1317833.png)
